c-Met Kinase Inhibitory Potency: 3,5-Dimethoxybenzamide vs. Optimized Triazolopyridazine c-Met Inhibitors
The target compound exhibits markedly weaker c-Met kinase inhibition (IC50 > 3,600 nM) compared to optimized clinical-stage triazolopyridazine c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM) [1] and SAR125844 (IC50 = 4.2 nM) [2]. This >900-fold difference in potency establishes that the 3,5-dimethoxybenzamide substitution pattern is incompatible with high-affinity c-Met ATP-binding pocket engagement, distinguishing it from potent in-class analogs and making it unsuitable for applications requiring robust c-Met pathway suppression.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 3,600 nM |
| Comparator Or Baseline | JNJ-38877605 (IC50 = 4 nM); SAR125844 (IC50 = 4.2 nM) |
| Quantified Difference | >900-fold less potent than JNJ-38877605; >850-fold less potent than SAR125844 |
| Conditions | Biochemical kinase inhibition assay (ChEMBL_850910) for target compound; cell-free kinase assays for comparators |
Why This Matters
Procurement decisions must distinguish between high-potency c-Met inhibitors and weak binders; this compound is not a functional substitute for potent c-Met inhibitors in kinase-dependent experimental systems.
- [1] Cayman Chemical. JNJ-38877605: ATP-competitive inhibitor of Met kinase (IC50 = 4 nM). Technical Datasheet. View Source
- [2] Egile, C.; et al. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer. Mol. Cancer Ther. 2015, 14, 384–394. View Source
